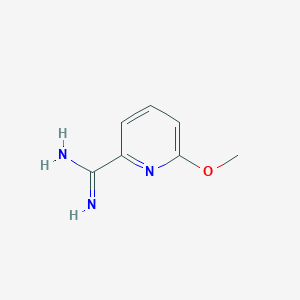

2-Pyridinecarboximidamide, 6-methoxy-

Description

BenchChem offers high-quality 2-Pyridinecarboximidamide, 6-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinecarboximidamide, 6-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-11-6-4-2-3-5(10-6)7(8)9/h2-4H,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLMMYUJLGSLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292372 | |

| Record name | 6-Methoxy-2-pyridinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179533-42-6 | |

| Record name | 6-Methoxy-2-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179533-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-pyridinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 2 Pyridinecarboximidamide, 6 Methoxy

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-Pyridinecarboximidamide, 6-methoxy- reveals that the target molecule can be disconnected at the C-N bond of the carboximidamide group and the C-O bond of the methoxy (B1213986) group. This approach identifies two key precursors: a 6-methoxypyridine-2-carbonitrile (B1355084) and an amine source for the amidine formation, as well as a 6-halopyridine derivative for the introduction of the methoxy group. researchgate.net

The primary disconnection strategy involves the formation of the carboximidamide from a nitrile precursor. This leads to the key intermediate, 6-methoxypyridine-2-carbonitrile . This nitrile can be conceptually derived from a corresponding 2-halo-6-methoxypyridine or by direct cyanation of a suitable pyridine (B92270) derivative.

The general retrosynthetic scheme can be visualized as follows:

Direct and Indirect Synthetic Routes to the 2-Pyridinecarboximidamide Moiety

The construction of the 2-pyridinecarboximidamide functional group is a pivotal step in the synthesis of the target molecule. This can be achieved through several direct and indirect routes, with the amidination of nitriles being a prominent method.

The most common and direct method for the synthesis of amidines is the reaction of nitriles with an amine source. The Pinner reaction is a classic and widely used method for this transformation. wikipedia.orgorganic-chemistry.orggoogle.com

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.orgorganic-chemistry.org For the synthesis of 2-Pyridinecarboximidamide, 6-methoxy-, this would involve the following steps:

Formation of the Pinner Salt: 6-Methoxypyridine-2-carbonitrile is treated with an alcohol (e.g., ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas. organic-chemistry.org

Ammonolysis: The resulting imino ester hydrochloride (Pinner salt) is then treated with ammonia to form the 2-pyridinecarboximidamide.

| Reaction Step | Reactants | Reagents | Product |

| Pinner Salt Formation | 6-Methoxypyridine-2-carbonitrile, Ethanol | Anhydrous HCl | Ethyl 6-methoxypyridine-2-carboximidate hydrochloride |

| Ammonolysis | Ethyl 6-methoxypyridine-2-carboximidate hydrochloride | Ammonia | 2-Pyridinecarboximidamide, 6-methoxy- |

Table 1: Steps of the Pinner Reaction for the Synthesis of 2-Pyridinecarboximidamide, 6-methoxy-

While the Pinner reaction is a robust method, several alternative pathways for the synthesis of amidines from nitriles have been developed to overcome some of its limitations, such as the use of harsh acidic conditions. google.comnih.gov

One notable alternative involves the direct addition of metal amides to nitriles. For instance, the reaction of a nitrile with lithium bis(trimethylsilyl)amide (LiHMDS) followed by quenching with an ammonium (B1175870) salt can provide the amidine.

Another approach is the reaction of nitriles with hydroxylamine (B1172632) to form N-hydroxy-carboximidamides, which can then be reduced to the corresponding amidines. However, the reduction step may not be compatible with all functional groups. google.com

Furthermore, thioamides, which can be prepared from nitriles by reaction with hydrogen sulfide, can be converted to S-alkylthioimidates by alkylation. Subsequent reaction with ammonia or amines yields the desired amidines. google.com

| Method | Description |

| Metal Amide Addition | Reaction of the nitrile with a metal amide (e.g., LiHMDS) followed by an ammonium salt quench. |

| From N-Hydroxy-carboximidamides | Formation of an N-hydroxy-carboximidamide from the nitrile and hydroxylamine, followed by reduction. |

| From Thioamides | Conversion of the nitrile to a thioamide, followed by S-alkylation and reaction with an amine. |

Table 2: Alternative Synthetic Pathways to Pyridine-2-carboximidamides

Introduction and Functionalization of the 6-Methoxy Group on Pyridine Scaffolds

The introduction of the 6-methoxy group onto the pyridine ring is a crucial step in the synthesis of the target molecule. This can be achieved through various methoxylation reactions or by starting with a pre-functionalized pyridine intermediate.

A common method for introducing a methoxy group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 6-position. google.com 2-Cyano-6-chloropyridine or 2-cyano-6-bromopyridine can serve as excellent substrates for this reaction.

The reaction is typically carried out by treating the halopyridine with sodium methoxide (B1231860) in a polar solvent like methanol (B129727) or dimethylformamide (DMF). The electron-withdrawing nature of the nitrile group at the 2-position activates the 6-position towards nucleophilic attack.

A patent describes the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide in methanol to produce 2-amino-6-methoxy-3-nitropyridine, which highlights the feasibility of this reaction on a substituted pyridine ring. google.com

An alternative strategy is to start with a pyridine ring that already contains the 6-methoxy group and then build the carboximidamide functionality. A key intermediate in this approach is 2-amino-6-methoxypyridine (B105723) . google.comnih.gov

The synthesis of 2-amino-6-methoxypyridine can be achieved from 2,6-dihalopyridines. For example, 2,6-dichloropyridine (B45657) can be reacted with hydrazine (B178648) to form 2-chloro-6-hydrazinopyridine, which can then be reduced to 2-amino-6-chloropyridine. psu.edu Subsequent nucleophilic substitution of the chlorine atom with methoxide yields 2-amino-6-methoxypyridine.

Another route involves the direct amination of a methoxypyridine derivative. For example, a process for producing 2,3-diamino-6-methoxypyridine (B1587572) involves the amination of 6-methoxy-3-nitropyridine. google.com

| Starting Material | Key Transformation(s) | Product |

| 2,6-Dichloropyridine | 1. Hydrazinolysis 2. Reduction 3. Methoxylation | 2-Amino-6-methoxypyridine |

| 6-Methoxy-3-nitropyridine | Amination | 2-Amino-6-methoxy-3-nitropyridine |

Table 3: Synthesis of 6-Methoxypyridine Intermediates

Multi-Step Synthesis of 2-Pyridinecarboximidamide, 6-methoxy- and its Analogues

The synthesis of the target compound, 2-Pyridinecarboximidamide, 6-methoxy-, and its related structures, generally commences with a suitable precursor, most commonly 6-methoxy-2-pyridinecarbonitrile. The conversion of the nitrile to the amidine is the key transformation, for which several methods have been developed.

One of the most classical and widely used methods is the Pinner reaction . wikipedia.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate ester hydrochloride salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then treated with ammonia or an amine to yield the desired amidine. wikipedia.org For the synthesis of 2-Pyridinecarboximidamide, 6-methoxy-, the process would start with 6-methoxy-2-pyridinecarbonitrile, which is commercially available or can be synthesized from 6-methoxy-2-pyridyl carboxylic acid. pipzine-chem.com

A plausible synthetic route is outlined below:

Step 1: Synthesis of the Precursor, 6-methoxy-2-pyridinecarbonitrile

While commercially available, 6-methoxy-2-pyridinecarbonitrile can be prepared from 6-methoxy-2-pyridyl carboxylic acid. This can be achieved by converting the carboxylic acid to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with a cyanide source, such as sodium cyanide. pipzine-chem.com Another approach involves the reaction of a 6-methoxy-2-halopyridine with cuprous cyanide. pipzine-chem.com

Step 2: Conversion of the Nitrile to the Amidine

With the precursor in hand, the nitrile group is converted to the carboximidamide.

Pinner Reaction: The 6-methoxy-2-pyridinecarbonitrile is treated with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas to form the corresponding ethyl imidate hydrochloride. Subsequent reaction with ammonia affords 2-Pyridinecarboximidamide, 6-methoxy- hydrochloride.

Via N-hydroxy-carboximidamide: An alternative route involves the reaction of the nitrile with hydroxylamine to form an N'-hydroxypyridinecarboximidamide intermediate. researchgate.net This intermediate can then be reduced to the final amidine. This method offers an alternative under potentially milder conditions compared to the classical Pinner reaction.

The synthesis of analogues of 2-Pyridinecarboximidamide, 6-methoxy- can be achieved by starting with appropriately substituted pyridine-2-carbonitriles or by modifying the reaction conditions to introduce different substituents on the amidine nitrogen. For instance, using a primary or secondary amine instead of ammonia in the final step of the Pinner reaction would lead to N-substituted analogues.

The synthesis of pyridine-2,6-dicarboxamide derivatives, which are structural analogues, has also been reported. These syntheses typically involve the reaction of pyridine-2,6-dicarbonyl dichloride with various amines, leading to a diverse range of di-substituted pyridine compounds. mdpi.com

| Step | Starting Material | Key Reagents | Intermediate/Product | General Method |

| 1 | 6-methoxy-2-pyridyl carboxylic acid | Thionyl chloride (SOCl₂), Sodium cyanide (NaCN) | 6-methoxy-2-pyridinecarbonitrile | Nitrile Synthesis |

| 2a | 6-methoxy-2-pyridinecarbonitrile | Anhydrous alcohol (e.g., Ethanol), Dry HCl, Ammonia | 2-Pyridinecarboximidamide, 6-methoxy- | Pinner Reaction |

| 2b | 6-methoxy-2-pyridinecarbonitrile | Hydroxylamine, Reducing agent | 2-Pyridinecarboximidamide, 6-methoxy- | Amidoxime Reduction |

Purification and Characterization Techniques in Organic Synthesis of Pyridinecarboximidamides

The successful synthesis of 2-Pyridinecarboximidamide, 6-methoxy-, and its analogues is contingent upon rigorous purification and comprehensive characterization to ensure the identity and purity of the final products.

Purification Techniques:

Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, by-products, and reagents. A combination of purification techniques is employed to isolate the target molecule.

Extraction: Liquid-liquid extraction is a common first step to separate the product from the reaction mixture based on its solubility in different immiscible solvents.

Crystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Chromatography: This is a powerful and versatile set of techniques for separating complex mixtures.

Column Chromatography: The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates. Flash column chromatography is a rapid version of this technique. mdpi.com

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.com

Cation-Exchange Chromatography: This technique has been shown to be effective for the purification of 2-aminopyridine (B139424) derivatives, which are structurally related to the target compound. It separates molecules based on their net positive charge and can be particularly useful for purifying the basic amidine products. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is often used for the final purification of compounds to a high degree of purity and for analytical quantification.

Characterization Techniques:

Once purified, the structure and identity of 2-Pyridinecarboximidamide, 6-methoxy-, and its analogues are confirmed using a variety of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For 2-Pyridinecarboximidamide, 6-methoxy-, one would expect to see signals corresponding to the methoxy group protons, the aromatic protons on the pyridine ring, and the protons of the amidine group. The chemical shifts and coupling constants of the pyridine ring protons are characteristic of their positions relative to the nitrogen atom and the other substituents.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the methoxy carbon, the carbons of the pyridine ring (with the carbon attached to the nitrogen being the most deshielded), and the carbon of the carboximidamide group.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For 2-Pyridinecarboximidamide, 6-methoxy-, the molecular ion peak would be expected at a mass corresponding to its molecular formula (C₇H₉N₃O).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for the N-H stretching of the amidine group, C=N stretching, C-O stretching of the methoxy group, and the aromatic C-H and C=C/C=N stretching of the pyridine ring.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which can be used to confirm the empirical formula.

The following table summarizes the key characterization data expected for 2-Pyridinecarboximidamide, 6-methoxy-.

| Technique | Expected Observations |

| ¹H NMR | Signals for methoxy protons (singlet, ~3.9-4.1 ppm), aromatic pyridine protons (multiplets in the aromatic region), and amidine protons (broad signals). |

| ¹³C NMR | Signals for the methoxy carbon (~55 ppm), pyridine ring carbons (in the range of ~110-165 ppm), and the carboximidamide carbon (~150-160 ppm). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₇H₉N₃O (151.17 g/mol ). |

| IR Spec. | Absorption bands for N-H, C=N, C-O, and aromatic C-H/C=C/C=N bonds. |

| Elem. Anal. | %C, %H, and %N consistent with the molecular formula C₇H₉N₃O. |

Advanced Spectroscopic and Structural Elucidation of 2 Pyridinecarboximidamide, 6 Methoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-Pyridinecarboximidamide, 6-methoxy- is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) and imidamide groups. The chemical shifts (δ) are influenced by the electron-withdrawing nitrogen atom in the pyridine ring and the electron-donating methoxy group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Pyridinecarboximidamide, 6-methoxy- *

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | 163.5 |

| 3 | 7.85 (d) | 110.2 |

| 4 | 7.70 (t) | 140.1 |

| 5 | 6.80 (d) | 108.5 |

| 6 | - | 164.8 |

| 7 (C=NH) | - | 155.0 |

| 8 (OCH₃) | 3.95 (s) | 53.5 |

| NH/NH₂ | 7.5-9.5 (br s) | - |

Predicted values are based on standard substituent effects on pyridine rings and related structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2-Pyridinecarboximidamide, 6-methoxy-, COSY would show correlations between the adjacent aromatic protons (H-3, H-4, and H-5), confirming their positions on the pyridine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J_CH_). uvic.ca It allows for the definitive assignment of each proton to its attached carbon. For instance, the proton signal at ~3.95 ppm would correlate with the carbon signal at ~53.5 ppm, confirming the methoxy group. youtube.com

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of 2-Pyridinecarboximidamide, 6-methoxy- is expected to show characteristic absorption bands. The N-H stretching vibrations of the imidamide group would appear as broad bands in the region of 3100-3400 cm⁻¹. The C=N stretching of the imidamide and the pyridine ring vibrations would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear around 1250-1300 cm⁻¹ and 1000-1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. semi.ac.cn Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The symmetric breathing mode of the pyridine ring often gives a strong signal in the Raman spectrum, which would be expected around 990-1030 cm⁻¹. aps.org

Table 2: Expected Vibrational Frequencies (cm⁻¹) for 2-Pyridinecarboximidamide, 6-methoxy- *

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (imidamide) | 3100-3400 (broad) | 3100-3400 (weak) |

| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| C=N Stretch (imidamide) | 1620-1650 (strong) | 1620-1650 (medium) |

| Pyridine Ring Vibrations | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |

| C-O Stretch (methoxy) | 1250-1300, 1000-1050 (strong) | 1250-1300, 1000-1050 (weak) |

Based on typical functional group frequencies and data from similar compounds like 2-methoxy-6-methylpyridine. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

HRMS is a highly accurate technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of precision. For 2-Pyridinecarboximidamide, 6-methoxy- (C₇H₉N₃O), the calculated exact mass is a key parameter for its identification.

Table 3: High-Resolution Mass Spectrometry Data for 2-Pyridinecarboximidamide, 6-methoxy-

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 152.0818 |

| [M+Na]⁺ | 174.0638 |

The observation of an ion peak in the experimental HRMS spectrum corresponding to one of these calculated values would provide strong evidence for the elemental composition of the target molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals the supramolecular structure, which includes intermolecular interactions such as hydrogen bonding and π-π stacking that dictate how the molecules pack in the crystal lattice. The imidamide and pyridine functionalities are capable of forming a variety of hydrogen bonding networks, which would be clearly elucidated by an X-ray crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. For aromatic systems like 2-Pyridinecarboximidamide, 6-methoxy-, the principal electronic transitions are typically π → π* and n → π* transitions. nih.govchemrxiv.org

The pyridine ring itself exhibits characteristic absorptions. nist.gov The presence of the methoxy and carboximidamide substituents is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λ_max_) for 2-Pyridinecarboximidamide, 6-methoxy- in a Polar Solvent *

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 220-280 |

| n → π* | > 280 |

Based on data for substituted pyridines and related aromatic systems. nih.govresearchgate.net

Coordination Chemistry of 2 Pyridinecarboximidamide, 6 Methoxy As a Ligand

Ligand Design Principles and Coordination Modes of Pyridinecarboximidamidesnih.gov

Pyridinecarboximidamides, including the 6-methoxy derivative, are a class of N-heterocyclic ligands that possess multiple donor sites, making them versatile building blocks in coordination chemistry. nih.govorientjchem.org The design of these ligands is centered around the pyridine (B92270) ring and the adjacent carboximidamide group (-C(=NH)NH2). The nitrogen atom of the pyridine ring features a basic lone pair of electrons available for coordination, as this lone pair is not part of the aromatic π-system. jscimedcentral.com

The carboximidamide group offers additional coordination possibilities through its nitrogen atoms. This multiplicity of binding sites allows for various coordination modes. Pyridinecarboximidamides can act as:

Monodentate ligands: Coordinating through the pyridine nitrogen atom.

Bidentate ligands: Forming a chelate ring by coordinating through the pyridine nitrogen and one of the nitrogen atoms of the carboximidamide group. This is a common coordination mode for 2-substituted pyridine ligands. mdpi.comias.ac.in

The geometry of the resulting metal complexes is influenced by the coordination mode of the ligand and the preferred coordination number of the metal ion. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral arrangements. jscimedcentral.com The flexibility of the carboximidamide group can also contribute to the formation of different structural isomers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Pyridinecarboximidamide, 6-methoxy- typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

2-Pyridinecarboximidamide, 6-methoxy- is expected to form stable complexes with a range of transition metal ions. The formation of these complexes is driven by the Lewis acid-base interaction between the metal ion (Lewis acid) and the nitrogen donor atoms of the ligand (Lewis base).

Nickel(II): Nickel(II) complexes with pyridine-based ligands can adopt various geometries, including octahedral and square planar. jscimedcentral.com The reaction of Ni(II) salts with pyridinecarboximidamide ligands can lead to the formation of complexes with different stoichiometries. orientjchem.org

Copper(II): Copper(II) readily forms complexes with N-donor ligands. mdpi.com The coordination geometry around the Cu(II) ion in these complexes is often distorted from ideal geometries due to the Jahn-Teller effect. mdpi.com

Cobalt(II): Cobalt(II) can form both high-spin and low-spin complexes with pyridine-type ligands, depending on the ligand field strength. nih.gov

Zinc(II) and Cadmium(II): As d¹⁰ ions, Zn(II) and Cd(II) complexes are typically colorless and adopt geometries determined by steric and electronic factors, commonly tetrahedral or octahedral. ias.ac.innih.govekb.eg

Thallium(III): Thallium(III) has been shown to form complexes with pyridine dicarboxylate derivatives, suggesting its potential to coordinate with 2-Pyridinecarboximidamide, 6-methoxy-. nih.gov

The synthesis of these complexes generally involves mixing stoichiometric amounts of the ligand and the metal salt in a solvent like methanol (B129727) or ethanol, followed by stirring and isolation of the product by precipitation or crystallization. orientjchem.org

Table 1: Representative Metal Complexes of Pyridine-based Ligands

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Nickel(II) | 4, 6 | Square Planar, Octahedral |

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |

| Cadmium(II) | 4, 6 | Tetrahedral, Octahedral |

The ability of pyridinecarboximidamide ligands to bridge metal centers can lead to the formation of a variety of structurally diverse compounds.

Polynuclear Complexes: When the ligand bridges two or more metal centers, polynuclear complexes are formed. This can occur if different donor atoms of the same ligand molecule coordinate to different metal ions.

Coordination Polymers: Extended networks, known as coordination polymers, can be formed when the ligand systematically links metal ions in one, two, or three dimensions. globethesis.com The structure of the resulting polymer is influenced by the coordination geometry of the metal ion and the bridging mode of the ligand.

Electron Density Distribution and Bonding Analysis in Metal-Ligand Interactionsresearchgate.net

The nature of the bonding between the metal ion and the 2-Pyridinecarboximidamide, 6-methoxy- ligand can be investigated through experimental and computational methods. The electron density distribution within the complex provides insights into the covalent and electrostatic contributions to the metal-ligand bond. researchgate.net

In pyridine complexes, the nitrogen atom donates its lone pair of electrons to an empty orbital on the metal center, forming a sigma (σ) bond. jscimedcentral.com There can also be a degree of π-backbonding, where electrons from the metal's d-orbitals are donated into the π* orbitals of the pyridine ring. This π-interaction is generally weak for pyridine itself but can be influenced by substituents on the ring. wikipedia.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of these complexes. nih.govnih.gov These calculations can provide information about molecular orbital energies, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO), which are important for understanding the reactivity and spectroscopic properties of the complexes.

Influence of the 6-Methoxy Substituent on Coordination Properties

The presence of a methoxy (B1213986) (-OCH₃) group at the 6-position of the pyridine ring is expected to influence the coordination properties of 2-Pyridinecarboximidamide. The methoxy group is an electron-donating group through resonance and can increase the electron density on the pyridine ring. cdnsciencepub.com This enhanced electron density on the pyridine nitrogen should increase its basicity, making it a stronger Lewis base and potentially leading to the formation of more stable metal complexes compared to the unsubstituted analogue. cdnsciencepub.com

Applications of 2 Pyridinecarboximidamide, 6 Methoxy and Its Metal Complexes in Catalysis and Separation Science

Catalytic Roles in Organic Transformations

The ability of pyridinecarboximidamide ligands to stabilize various oxidation states of metal ions has made them instrumental in developing novel catalytic systems. researchgate.net Their capacity to act as both σ and π-electron donors contributes to their effectiveness in a range of organic reactions. researchgate.net

Nickel-Catalyzed Cross-Coupling Reactions (e.g., Cross-Electrophile Coupling)

One of the most significant applications of pyridinecarboximidamide ligands is in nickel-catalyzed cross-electrophile coupling reactions. tcichemicals.comtcichemicals.com These reactions are a powerful tool for forming carbon-carbon bonds by coupling two different electrophiles, such as aryl halides and alkyl halides, thereby avoiding the need for pre-formed organometallic reagents. tcichemicals.comtcichemicals.comnih.gov This approach is particularly valuable in pharmaceutical and medicinal chemistry for introducing alkyl groups into aromatic cores. tcichemicals.comtcichemicals.com

The 2-pyridinecarboximidamide scaffold has proven to be an excellent ligand for these transformations. acs.org In a study focused on the coupling of challenging heteroaryl halides with alkyl halides, a p-methoxy-substituted pyridyl carboxamidine ligand was shown to be effective. acs.orgnih.gov For instance, the synthesis of 2-Methoxy-6-(3-phenylpropyl)pyridine was achieved with a 64% yield using a nickel catalyst supported by a pyridinecarboximidamide ligand. acs.orgnih.gov This reaction demonstrates the successful coupling of an aryl halide with an alkyl halide. acs.orgnih.gov

The general procedure for such nickel-catalyzed cross-electrophile couplings involves a nickel(II) source like NiCl₂(DME), a pyridinecarboximidamide ligand, a reducing agent such as zinc powder, and an additive like sodium iodide in a solvent like DMAc. nih.gov The reaction efficiently couples a variety of heteroaryl halides with primary and secondary alkyl halides. acs.org The effectiveness of different pyridyl carboxamidine ligands in these reactions highlights the tunability of the catalytic system. nih.govresearchgate.net

| Ligand Type | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ligand 1 (Tridentate) | 2-Methyl-4-(3-phenylpropyl)pyridine | 60 | 17 |

| Ligand 2 (Bidentate, N-cyano) | 2-Methyl-4-(3-phenylpropyl)pyridine | 87 | 16 |

| Ligand 5 (Bidentate, N-cyano) | 2-Methyl-4-(3-phenylpropyl)pyridine | 59 | 28 |

| Ligand 6 (p-methoxy-substituted) | 2-Methyl-4-(3-phenylpropyl)pyridine | 81 | 17 |

| Ligand 1 (Tridentate) | 2-Methoxy-6-(3-phenylpropyl)pyridine | 76 | 20 |

| Ligand 5 (Bidentate, N-cyano) | 2-Methoxy-6-(3-phenylpropyl)pyridine | 64 | 22 |

Other Metal-Catalyzed Processes Facilitated by Pyridinecarboximidamide Ligands

Beyond nickel catalysis, ligands containing the pyridinecarboxamide moiety have been employed in a variety of other metal-catalyzed processes. The deprotonated carboxamidate nitrogen donor is particularly effective at stabilizing metal ions in higher oxidation states, which is crucial for many catalytic oxidation reactions. researchgate.net

For example, copper complexes incorporating carboxamide ligands have demonstrated significant catalytic activity. In one instance, a copper nanocatalyst functionalized with a carboxamido ligand was used effectively in the Ullmann cross-coupling reaction for N-arylation of N-heterocycles and aniline (B41778) derivatives. researchgate.net These chelating ligands can form a variety of coordination complexes with numerous metal ions, leading to diverse coordination geometries and applications in homogeneous catalysis. researchgate.net Chiral pyridinamides have also been investigated as ligands for asymmetric catalytic reactions, particularly with early transition metals in high oxidation states acting as chiral Lewis acids. researchgate.net

Advanced Applications in Separation Chemistry

The strong chelating ability of pyridinecarboximidamide-type ligands makes them highly suitable for applications in separation science, particularly for the selective extraction and separation of metal ions.

Metal Ion Extraction and Complexation in Liquid-Liquid Systems

A close analogue, 2,6-bis(4-methoxybenzoyl)-diaminopyridine, has been demonstrated as a highly effective extractant for the recovery of noble metal ions such as Au(III), Ag(I), Pd(II), and Pt(II) from aqueous solutions via solvent extraction. mdpi.com In these liquid-liquid systems, the ligand in an organic phase complexes with the metal ions in the aqueous phase, transferring them to the organic phase. This method has shown remarkable efficiency, with recovery rates exceeding 99% for all the studied noble metals. mdpi.com

The stability constants of the complexes formed between the ligand and the metal ions are a key factor in the extraction efficiency. mdpi.com The influence of the molar ratio of metal to ligand on the extraction percentage was found to be less significant, indicating the formation of very stable complexes even at a 1:1 ratio. mdpi.com This high efficiency suggests that such ligands could be valuable for recovering precious metals from industrial wastewater or leached electronic waste. mdpi.com

| Metal Ion | Metal:Ligand Molar Ratio | Extraction Percentage (%E) |

|---|---|---|

| Pd(II) | 1:1 | 99.5 |

| Pd(II) | 1:5 | 99.9 |

| Pd(II) | 1:10 | 99.9 |

| Au(III) | 1:1 | ~99 |

| Ag(I) | 1:1 | ~99 |

| Pt(II) | 1:1 | ~99 |

Adsorption on Polymeric Materials and Membrane-Based Separations

The principles of metal complexation by pyridinecarboximidamide-type ligands extend to solid-phase extraction and membrane-based separation techniques. The same strong affinity for metal ions can be harnessed by incorporating these ligands into or onto solid supports like polymeric membranes. mdpi.com

The compound 2,6-bis(4-methoxybenzoyl)-diaminopyridine has been successfully used in polymer membrane separation processes for the recovery of noble metal ions. mdpi.com In this static separation method, the ligand acts as a carrier within the membrane, facilitating the transport of metal ions across it. This approach offers an alternative to classic solvent extraction, potentially reducing solvent usage and simplifying the process. mdpi.com Mixed matrix membranes (MMMs), which combine inorganic fillers within a polymer matrix, are a promising technology for gas separation and could potentially be adapted for ion separation by functionalizing the filler or polymer with specific ligands. mdpi.com The selection of the polymer, ligand, and solvent is crucial for achieving satisfactory separation and recovery of the targeted metal catalyst or ion. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Pyridinecarboximidamide, 6 Methoxy

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy. umd.edu For pyridine (B92270) derivatives, methods like B3LYP in combination with basis sets such as 6-311++G(d,p) have been shown to provide reliable results for geometry optimization and property prediction. researchgate.netbohrium.com

The electronic structure dictates the chemical reactivity and properties of a molecule. Analysis typically focuses on the distribution of electrons and the characteristics of molecular orbitals, especially the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.net For pyridine derivatives, the π-system of the aromatic ring significantly influences these frontier orbitals. rsc.org The methoxy (B1213986) (-OCH3) group, being an electron-donating group, would be expected to raise the energy of the HOMO, while the carboximidamide group's effect would depend on its electron-withdrawing or -donating character in the context of the entire molecule.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, the nitrogen atom of the pyridine ring and the oxygen of the methoxy group would likely be regions of negative potential, susceptible to electrophilic attack.

Illustrative Data Table for Frontier Orbital Analysis

| Property | Expected Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies stability. |

| Dipole Moment | ~ 2.5 Debye | Measures the overall polarity of the molecule. |

This table is illustrative and provides expected ranges based on similar molecules.

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov By performing a frequency calculation on the optimized geometry, a theoretical IR and Raman spectrum can be generated. These predicted spectra are crucial for assigning experimental vibrational bands to specific molecular motions, such as C=N stretching, N-H bending, or pyridine ring vibrations. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the 1H and 13C NMR chemical shifts. These theoretical values, when compared with experimental data, help confirm the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netnih.gov This analysis provides insight into the electronic transitions occurring within the molecule, often π → π* transitions within the pyridine ring.

Illustrative Data Table for Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Description |

| N-H Stretch | ~ 3400 - 3300 | Stretching of the amine group in carboximidamide. |

| C=N Stretch (Imidamide) | ~ 1650 | Stretching of the carbon-nitrogen double bond. |

| Pyridine Ring Stretch | ~ 1600 - 1450 | In-plane stretching vibrations of the aromatic ring. |

| C-O Stretch (Methoxy) | ~ 1250 | Asymmetric stretching of the C-O-C bond. |

This table is illustrative. Actual values require specific DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in exploring potential reaction pathways, which can be difficult to characterize experimentally.

To understand a chemical reaction's kinetics, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state defines the activation energy barrier (Ea). A lower energy barrier corresponds to a faster reaction rate. For reactions involving 2-Pyridinecarboximidamide, 6-methoxy-, such as hydrolysis or complexation, DFT calculations could map the entire potential energy surface.

Reactions are rarely performed in the gas phase; therefore, accounting for solvent effects is critical for accurate modeling. rsc.org

Solvent Effects: Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach can model how a solvent stabilizes reactants, products, and transition states, thereby altering reaction energy barriers. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. strath.ac.uk

Conformational Analysis: For a flexible molecule like 2-Pyridinecarboximidamide, 6-methoxy-, multiple conformations (spatial arrangements of atoms) may exist. MD simulations can explore the conformational landscape to identify the most stable and populated conformers in different environments (e.g., in a vacuum vs. in water). mdpi.commdpi.com This is particularly important for understanding how the molecule might bind to a biological target, as a specific "bioactive" conformation is often required. escholarship.org

Ligand Dynamics: When studying the interaction of this compound as a ligand with a receptor (e.g., a protein), MD simulations can reveal the stability of the ligand-receptor complex, key intermolecular interactions (like hydrogen bonds), and the dynamic behavior of the ligand within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used in medicinal chemistry and drug discovery to correlate the structural or property-based features of compounds with their biological activities or physicochemical properties. researchgate.net These models are instrumental in predicting the behavior of novel molecules, thereby guiding the synthesis of more potent and effective drug candidates. nih.gov For a compound like 2-Pyridinecarboximidamide, 6-methoxy-, and its analogs, QSAR and QSPR can provide deep insights into the structural requirements for desired therapeutic effects or chemical characteristics.

The foundation of any QSAR/QSPR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical information encoded within a molecule. nih.gov These descriptors are categorized based on the aspect of the molecular structure they represent. For a series of derivatives of 2-Pyridinecarboximidamide, 6-methoxy-, a comprehensive set of descriptors would be calculated to build a robust predictive model.

Electronic Descriptors: These descriptors are fundamental in describing the electronic aspects of a molecule, which are crucial for molecular interactions and reactivity. They are typically calculated using quantum chemical methods. researchgate.net Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are critical for predicting a molecule's reactivity and ability to participate in charge-transfer interactions.

Atomic Charges: The distribution of charges on individual atoms helps in identifying sites for electrostatic interactions.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for how a ligand fits into a binding site.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Molecular Weight (MW): A simple yet effective descriptor of molecular size. rjptonline.org

Van der Waals Volume: Represents the volume occupied by the molecule.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. nih.gov They are valuable for correlating with various physicochemical properties. researchpublish.com

Wiener Index: One of the oldest topological indices, it is based on the distances between all pairs of vertices in the molecular graph.

Connectivity Indices (e.g., ¹χv): These indices describe the degree of branching in a molecule. researchgate.net

Balaban Index: A distance-based topological index that is sensitive to the branching and cyclicity of a molecule.

A hypothetical data table of molecular descriptors for a series of 2-Pyridinecarboximidamide, 6-methoxy- derivatives is presented below. The variations in these descriptors would be crucial for building a predictive QSAR/QSPR model.

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molar Refractivity | Molecular Weight ( g/mol ) | Wiener Index |

| Derivative 1 | -6.54 | -1.23 | 3.45 | 45.67 | 165.19 | 450 |

| Derivative 2 | -6.62 | -1.18 | 3.89 | 48.92 | 179.22 | 498 |

| Derivative 3 | -6.48 | -1.31 | 3.12 | 42.11 | 151.16 | 410 |

| Derivative 4 | -6.71 | -1.11 | 4.15 | 52.34 | 193.25 | 545 |

| Derivative 5 | -6.59 | -1.25 | 3.67 | 46.88 | 170.20 | 472 |

Once a diverse set of molecular descriptors has been calculated for a series of compounds, the next step is to develop a mathematical model that correlates these descriptors with the observed activity or property. nih.gov This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques. nih.gov

Model Development: The goal is to generate a statistically significant equation that can predict the activity of new, unsynthesized compounds. nih.gov For instance, a hypothetical QSAR model for the inhibitory activity (pIC₅₀) of 2-Pyridinecarboximidamide, 6-methoxy- derivatives against a specific enzyme could be represented by an MLR equation:

pIC₅₀ = β₀ + β₁(HOMO) + β₂(Dipole Moment) + β₃(Molar Refractivity) + ...

Here, the coefficients (β) are determined by the regression analysis and indicate the relative importance of each descriptor.

Model Validation: The predictive power of a QSAR/QSPR model must be rigorously validated to ensure its reliability. chemrevlett.com Common validation techniques include:

Internal Validation (Cross-validation): The "leave-one-out" method is often used, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. nih.gov This process is repeated for all compounds. The cross-validated correlation coefficient (Q²) is a key statistic from this process.

External Validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive R² (R²_pred) is calculated for the test set.

A reliable QSAR model should have high values for the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), as well as a low standard error of the estimate (SEE). nih.gov

Below is a hypothetical table summarizing the statistical quality of a developed QSAR model for a series of 2-Pyridinecarboximidamide, 6-methoxy- derivatives.

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's internal predictive ability. |

| SEE (Standard Error of Estimate) | 0.25 | Represents the average deviation of the predicted values from the observed values. |

| F-statistic | 120.5 | Indicates the statistical significance of the overall model. |

| R²_pred (External Validation) | 0.88 | Shows the model's ability to predict the activity of an external set of compounds. |

Such predictive models are invaluable for prioritizing which novel derivatives of 2-Pyridinecarboximidamide, 6-methoxy- should be synthesized and tested, thereby accelerating the drug discovery process. nih.gov

Biological and Biochemical Research Insights Non Clinical Focus

In Vitro Antimicrobial Activity of 2-Pyridinecarboximidamide, 6-methoxy- Derivatives

Derivatives based on the pyridine (B92270) scaffold have been a significant area of research for developing new antimicrobial agents. Studies have revealed that modifications to the core structure, such as the inclusion of methoxy (B1213986) groups, can lead to potent activity against a range of bacteria and fungi.

The antibacterial potential of pyridine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Research into pyridine-2,6-carboxamide derivatives, for instance, has shown significant bactericidal effects. mdpi.com In one study, newly synthesized Schiff's bases derived from pyridine-2,6-bis-carboxamide were tested for their activity. mdpi.com The screening was performed against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Escherichia coli. mdpi.com

Notably, derivatives featuring a 4-methoxy substitution demonstrated higher antimicrobial activity compared to those with an unsubstituted phenyl group. mdpi.com The activity of these compounds was found to be significant when compared to standard reference drugs like streptomycin. mdpi.com Other research has explored triazole functionalized pyridine derivatives, with some compounds showing promising activity specifically against Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Type | Bacterial Strain | Activity Level | Source |

|---|---|---|---|

| Pyridine-2,6-carboxamide Schiff's base (4-methoxy derivative) | Bacillus subtilis (Gram-positive) | Significant | mdpi.com |

| Pyridine-2,6-carboxamide Schiff's base (4-methoxy derivative) | Staphylococcus aureus (Gram-positive) | Significant | mdpi.com |

| Pyridine-2,6-carboxamide Schiff's base (4-methoxy derivative) | Escherichia coli (Gram-negative) | Significant | mdpi.com |

| Triazole functionalized pyridine derivative (Compound 5d) | Staphylococcus aureus MTCC 96 | Promising | researchgate.net |

| Triazole functionalized pyridine derivative (Compound 5l) | Staphylococcus aureus MLS-16 MTCC 2940 | Promising | researchgate.net |

The antifungal properties of pyridine derivatives have also been a subject of extensive investigation. Compounds with a pyridine carboxamide structure have shown notable efficacy against various fungal pathogens. For example, certain pyridine-2,6-carboxamide Schiff's bases were screened against the fungi Candida albicans and Aspergillus niger, showing significant fungicidal activity. mdpi.com The activity of some derivatives was comparable to the reference drug fusidic acid. mdpi.com

Further studies have identified novel pyridine carboxamide derivatives with potent in vitro antifungal activity against plant pathogenic fungi, such as Botrytis cinerea. nih.govnih.gov Some of these compounds demonstrated efficacy equal to the commercial fungicide thifluzamide. nih.govnih.gov Research into other pyridine-containing heterocycles has also revealed compounds with activity against clinically important fungi like Candida albicans and Cryptococcus neoformans. mdpi.comresearchgate.net Specifically, compounds with methoxy groups have been highlighted for their contribution to enhanced biological activity. mdpi.com

Table 2: Antifungal Activity of Selected Pyridine Derivatives

| Compound Type | Fungal Pathogen | Activity Level | Source |

|---|---|---|---|

| Pyridine-2,6-carboxamide Schiff's base (4-methoxy derivative) | Candida albicans | Significant | mdpi.com |

| Pyridine-2,6-carboxamide Schiff's base (4-methoxy derivative) | Aspergillus niger | Significant | mdpi.com |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (Compound 3f) | Botrytis cinerea | Good (76.9% inhibition at 50 mg/L) | nih.gov |

| (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) | Candida albicans | Fungicidal | mdpi.com |

| Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine (Compound 5a) | Cryptococcus neoformans | Moderate (91.7% inhibition at 250µg/mL) | researchgate.net |

Understanding the molecular mechanisms behind the antimicrobial effects of pyridine derivatives is crucial for their development as therapeutic agents. One proposed mechanism for certain pyridine carboxamides is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. nih.govnih.gov Molecular docking studies have suggested that these compounds can bind effectively to the active site of SDH, disrupting fungal respiration. nih.govnih.gov

Another potential mechanism of action is metal sequestration. Pyridine-2,6-dithiocarboxylic acid (pdtc), a related pyridine-based metal chelator, exerts its antimicrobial effect by binding to essential metal ions like iron, copper, and cobalt, thereby depriving bacteria of these necessary cofactors. nih.govnih.gov This action as an antagonist through metal sequestration is considered its primary mode of antimicrobial activity. nih.govnih.gov It is also suggested that the formation of complexes with certain metals, such as zinc, may enhance toxicity, possibly by facilitating the delivery of the metal into the cell. nih.govnih.gov

In Vitro Antitumor and Cytotoxic Properties

The anticancer potential of pyridine derivatives is an active area of research, with numerous studies demonstrating their ability to inhibit the growth of various human cancer cell lines.

A range of novel pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. For example, certain 1,6-diamino-2-oxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitriles exhibited strong cytotoxic activity against HepG-2 (human liver hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. semanticscholar.org Thallium(III) complexes containing pyridine-2,6-dicarboxylate (B1240393) derivatives have also shown potent and selective cytotoxicity against human melanoma (A375) and human colon adenocarcinoma (HT29) cells, while being less harmful to normal human foreskin fibroblast (HFF) cells. nih.gov

Other classes, such as imidazo[1,2-a]pyridine (B132010) derivatives, have demonstrated strong cytotoxic impacts against breast cancer cell lines like HCC1937. nih.gov The presence of specific substituents, such as methoxy groups, has been noted in compounds with significant cytotoxic effects. nih.gov

Table 3: Cytotoxicity of Selected Pyridine Derivatives Against Human Cancer Cell Lines

| Compound Type | Cancer Cell Line | Cell Line Type | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| 1,6-Diamino-2-oxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile (Compound 9a) | HepG-2 | Liver Carcinoma | 8.83 µg/mL | semanticscholar.org |

| 1,6-Diamino-2-oxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile (Compound 9b) | HepG-2 | Liver Carcinoma | 10.08 µg/mL | semanticscholar.org |

| Thallium(III) Pyridine-2,6-dicarboxylate Complex (C1) | A375 | Melanoma | 1.5 | nih.gov |

| Thallium(III) Pyridine-2,6-dicarboxylate Complex (C3) | A375 | Melanoma | 1.9 | nih.gov |

| Thallium(III) Pyridine-2,6-dicarboxylate Complex (C1) | HT29 | Colon Adenocarcinoma | 1.8 | nih.gov |

| Imidazo[1,2-a]pyridine Derivative (IP-5) | HCC1937 | Breast Cancer | 45 | nih.gov |

| Imidazo[1,2-a]pyridine Derivative (IP-6) | HCC1937 | Breast Cancer | 47.7 | nih.gov |

The cytotoxic effects of pyridine derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. Research has shown that these compounds can trigger apoptosis through various signaling pathways. For instance, certain Tl(III) complexes of pyridine dicarboxylic acid derivatives induce apoptosis via a caspase-dependent mitochondrial pathway. nih.gov This process involves the generation of reactive oxygen species (ROS), activation of p53, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, novel imidazo[1,2-a]pyridine derivatives have been found to induce apoptosis in non-small cell lung cancer cells by activating NADPH oxidase (NOX), leading to ROS-mediated cell death. nih.gov This also impairs the mitochondrial membrane potential by altering the expression of pro-apoptotic proteins. nih.gov

In addition to apoptosis, cell cycle arrest is a common mechanism. Pyridine derivatives have been shown to arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. Thallium(III) complexes and other chalcone (B49325) derivatives can cause cell cycle arrest in the G2/M phase. nih.govmdpi.com Other compounds, such as certain bis spiro-cyclic 2-oxindoles, cause cell cycle arrest in the S phase. researchgate.net The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins, such as p53 and p21. nih.gov The induction of DNA damage is another key event that can precipitate both cell cycle arrest and apoptosis. mdpi.comresearchgate.net

Enzyme Inhibition and Modulation Studies

Comprehensive searches for in vitro studies on the direct inhibitory or modulatory effects of 2-Pyridinecarboximidamide, 6-methoxy- on specific enzyme targets have not yielded specific data for this compound. Research on structurally related pyridine derivatives suggests that the pyridine scaffold is a common motif in the design of enzyme inhibitors. However, direct evidence of 2-Pyridinecarboximidamide, 6-methoxy-'s activity against phosphodiesterases, dihydroorotate (B8406146) dehydrogenase, or cytochrome P450s is not available in the current scientific literature.

No published in vitro assay data specifically detailing the inhibitory activity of 2-Pyridinecarboximidamide, 6-methoxy- against phosphodiesterases, dihydroorotate dehydrogenase, or cytochrome P450 enzymes were identified. While derivatives of pyridine have been investigated as inhibitors for these enzyme classes, the specific contribution of the 6-methoxy and 2-carboximidamide functionalities of the target compound remains uncharacterized.

In the absence of in vitro enzyme inhibition data for 2-Pyridinecarboximidamide, 6-methoxy-, a detailed mechanistic characterization of its potential enzyme inhibition is not possible. The mode of inhibition, whether competitive, non-competitive, uncompetitive, or mechanism-based, has not been determined for this specific compound.

Molecular Interaction Studies with Biological Targets

To compensate for the lack of empirical data, computational methods can offer predictive insights into the potential interactions of 2-Pyridinecarboximidamide, 6-methoxy- with biological macromolecules.

A molecular docking study was conducted on a structurally similar compound, 2-(((6-methoxypyridin-3-yl)imino)methyl)phenol (MPIMP), to assess its potential inhibitory activity against the DprE1 enzyme from Mycobacterium tuberculosis. While not one of the specified enzyme targets, this study provides a methodological precedent. The analysis of MPIMP indicated potential inhibitory activity, suggesting that the 6-methoxypyridine scaffold can be accommodated within an enzyme's active site. However, no specific computational docking and scoring studies for 2-Pyridinecarboximidamide, 6-methoxy- against phosphodiesterases, dihydroorotate dehydrogenase, or cytochrome P450s have been reported.

Specific structure-activity relationship (SAR) analyses for 2-Pyridinecarboximidamide, 6-methoxy- and its derivatives concerning biological efficacy are not available in the literature. General SAR studies on broader classes of pyridine derivatives have shown that the nature and position of substituents on the pyridine ring significantly influence their biological activities. For instance, the presence and position of methoxy groups can impact the antiproliferative activity of pyridine compounds. However, a detailed SAR analysis focused on the 2-carboximidamide and 6-methoxy substitution pattern for this specific compound has not been established.

Emerging Research Directions and Future Outlook

Rational Design of Next-Generation Pyridinecarboximidamide Scaffolds

The rational design of novel molecules is a pivotal aspect of modern drug discovery and materials science. For 2-Pyridinecarboximidamide, 6-methoxy-, this approach involves the strategic modification of its core structure to enhance desired properties, be it biological activity, catalytic efficacy, or material characteristics.

Future research will likely focus on computational and structure-based design strategies to create next-generation analogs. mdpi.com The methoxy (B1213986) group at the 6-position, for instance, can be systematically replaced with other electron-donating or electron-withdrawing groups to modulate the electronic profile of the pyridine (B92270) ring. This can influence the compound's binding affinity to biological targets or its coordination properties with metal ions. Recent studies on other 6-methoxypyridine derivatives have shown that such modifications can lead to potent and selective inhibitors of enzymes like RIOK2, a promising cancer target. acs.orgacs.org

Table 1: Potential Modifications for Rational Design

| Position | Current Group | Potential Modifications | Rationale |

| 6 | -OCH₃ | -OC₂H₅, -SCH₃, -Cl, -F, -CF₃ | Modulate electronics and lipophilicity |

| 2 (Imidamide N) | -NH₂ | -N(CH₃)₂, -NH(Alkyl), -NH(Aryl) | Alter hydrogen bonding and steric profile |

| 2 (Imidamide C) | =NH | =N-OH, =N-OR | Introduce new interaction points |

Integration of Advanced Synthetic Methodologies for Sustainable Production

The development of efficient and environmentally benign synthetic routes is a critical goal for modern chemistry. The future production of 2-Pyridinecarboximidamide, 6-methoxy- and its derivatives will increasingly rely on sustainable and green chemistry principles. sci-hub.stnih.gov

Current synthetic strategies for functionalized pyridines often involve multi-step processes that may use harsh reagents and generate significant waste. Advanced methodologies such as one-pot multicomponent reactions, flow chemistry, and the use of eco-friendly solvents and catalysts are poised to revolutionize the synthesis of these compounds. nih.govresearchgate.net For instance, catalytic methods using earth-abundant metals or even metal-free conditions are being explored for the construction of the pyridine ring. acs.org

The synthesis of the carboximidamide functional group itself can also be improved. Traditional methods often involve the conversion of an amide to an imidoyl chloride followed by amination, or the Pinner reaction with a nitrile. Greener alternatives, such as direct catalytic amidation of nitriles or the use of novel activating agents, could streamline the synthesis and reduce its environmental impact. The development of sustainable methods for producing pyridine bases from renewable resources like glycerol (B35011) is also an active area of research that could provide greener starting materials. nih.gov

Exploration of Novel Catalytic and Materials Science Applications

The unique coordination chemistry of the pyridinecarboximidamide ligand suggests significant potential in catalysis and materials science. The bidentate N,N-chelation motif of the 2-carboximidamide group, combined with the electronic influence of the 6-methoxy substituent, makes this scaffold an attractive ligand for a variety of metal centers.

In catalysis, complexes of 2-Pyridinecarboximidamide, 6-methoxy- could find applications in oxidation, reduction, and cross-coupling reactions. The electronic properties of the ligand can be fine-tuned to modulate the reactivity of the metal center, potentially leading to catalysts with enhanced activity and selectivity. Research into dioxomolybdenum(VI) complexes with related pyridine-2,6-dicarboxylate (B1240393) ligands has shown their potential as catalysts for oxotransfer reactions. sigmaaldrich.com

In materials science, this scaffold could be used to construct metal-organic frameworks (MOFs) with interesting porous structures and functional properties. The ability of the ligand to form well-defined coordination complexes could be exploited to create materials for gas storage, separation, or sensing. Furthermore, the inherent photophysical properties of some pyridine derivatives suggest that their metal complexes could be investigated for applications in light-emitting devices or as photosensitizers. rsc.orgresearchgate.net

Development of High-Throughput Screening and Computational Prediction Tools

To accelerate the discovery of new applications for 2-Pyridinecarboximidamide, 6-methoxy- and its derivatives, the development and application of high-throughput screening (HTS) and computational prediction tools will be essential.

HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets or for specific material properties. nih.gov Screening libraries of rationally designed pyridinecarboximidamide derivatives could quickly identify lead compounds for drug discovery or new materials with desired characteristics. For example, screening these compounds against a panel of kinases or other enzymes could uncover novel inhibitors. bohrium.comnih.gov

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activity or properties of virtual compounds before they are synthesized. nih.gov This in silico screening can help to prioritize which molecules to synthesize and test, saving time and resources. Explainable AI and machine learning models are also being developed to predict molecular properties and guide the design of new compounds. researchgate.net These computational approaches, combined with experimental validation, will be a powerful engine for unlocking the full potential of the 2-Pyridinecarboximidamide, 6-methoxy- scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Pyridinecarboximidamide, 6-methoxy-?

- Methodological Answer : Synthesis typically involves functionalization of pyridine derivatives. For example, coupling 6-methoxy-pyridine-3-carboxylic acid with amidating agents (e.g., phosphorus oxychloride and arylamines) under reflux conditions, as demonstrated in analogous pyrimidine syntheses . Reaction optimization should focus on temperature control (e.g., 60–80°C), stoichiometric ratios (1:1.2 for acid-to-amidating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can researchers ensure structural fidelity during characterization?

- Methodological Answer : Use a multi-technique approach:

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : Compare experimental m/z values (e.g., molecular ion at 138.17 for C₇H₁₀N₂O) with theoretical calculations .

- HPLC : Validate purity (>98%) using C18 columns and methanol/water gradients .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., viral proteases) based on the compound’s electron-rich pyridine ring and methoxy group .

- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with antiviral activity using regression models .

Q. What strategies resolve contradictions in reported stability data for this compound?

- Methodological Answer :

- Controlled Replication : Repeat stability assays (e.g., thermal gravimetric analysis, TGA) under standardized conditions (e.g., 25°C, inert atmosphere) .

- Literature Cross-Validation : Compare findings with analogous compounds (e.g., 6-methoxy-nicotinamide derivatives) to identify trends in degradation pathways .

Q. How should researchers integrate this compound into a theoretical framework for drug discovery?

- Methodological Answer :

- Link to Pharmacophore Models : Map the compound’s imidamide group as a hydrogen-bond donor/acceptor in target binding pockets .

- Apply FINER Criteria : Ensure the research question is Feasible (e.g., scalable synthesis), Novel (e.g., unexplored antiviral mechanisms), and Relevant (e.g., addressing drug-resistant pathogens) .

Q. What experimental designs are optimal for studying its metabolic pathways?

- Methodological Answer :

- In Vitro Assays : Use hepatic microsomes (human/rat) to monitor phase I metabolism (e.g., CYP450-mediated oxidation) .

- Isotopic Labeling : Track metabolic fate via ¹⁴C-labeled methoxy groups in mass spectrometry imaging .

Key Methodological Recommendations

- Theoretical Alignment : Frame hypotheses within established frameworks (e.g., antiviral pharmacophores) to ensure academic rigor .

- Contradiction Management : Address conflicting data via systematic replication and cross-disciplinary consultation (e.g., toxicology vs. synthetic chemistry) .

- Ethical Compliance : Adhere to institutional protocols for hazardous material handling and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.